3-(Aminosulfonyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Aminosulfonyl)propanoic acid belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Molecular Structure Analysis

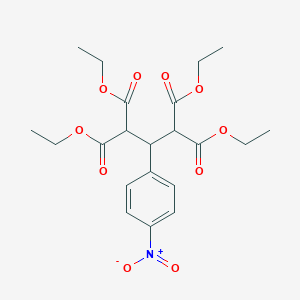

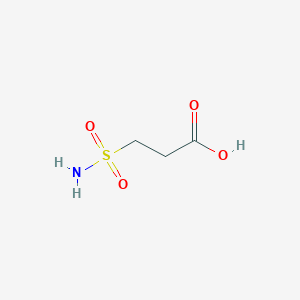

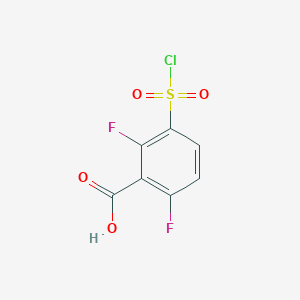

The empirical formula of 3-(Aminosulfonyl)propanoic acid is C3H7NO4S . The molecular weight is 153.16 .Physical And Chemical Properties Analysis

The empirical formula of 3-(Aminosulfonyl)propanoic acid is C3H7NO4S . The molecular weight is 153.16 .Applications De Recherche Scientifique

Environmentally Friendly Cleaning Agent

Sulfamic acid is recognized for its application as an alternative electrolyte for industrial cleaning, offering a less toxic and more environmentally friendly option compared to traditional hydrochloric and sulfuric acid-based electrolytes. Its solutions are utilized for the removal of scales and metal oxide deposits from metal and ceramic surfaces, showcasing its utility in maintaining and preparing materials for further scientific examination or industrial use (Verma & Quraishi, 2022).

Role in Organic Synthesis

In the realm of organic chemistry, derivatives of sulfamic acid, such as trifluoromethanesulfonic acid, are critical for various synthesis processes. These acids serve as catalysts in electrophilic aromatic substitution reactions, formation of carbon-carbon, and carbon-heteroatom bonds, highlighting their importance in creating complex organic molecules for research and pharmaceutical applications (Kazakova & Vasilyev, 2017).

Pharmacological and Biological Research

Chlorogenic acid, a derivative of cinnamic acid which is structurally related to 3-(Aminosulfonyl)propanoic acid, has been extensively studied for its pharmacological effects. This compound demonstrates a wide range of biological activities, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. Research on chlorogenic acid has implications for developing treatments for various metabolic disorders, showcasing the potential of sulfamic acid derivatives in medicinal chemistry and pharmacology (Naveed et al., 2018).

Environmental Science Applications

Studies on the environmental fate and degradation of polyfluoroalkyl chemicals, which include compounds structurally related to 3-(Aminosulfonyl)propanoic acid, emphasize the importance of understanding how such substances behave in natural ecosystems. Insights from these studies are crucial for assessing the environmental impact of these chemicals and developing strategies for mitigating pollution and safeguarding ecosystems (Liu & Mejia Avendaño, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-(Aminosulfonyl)propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is believed to interact with its targets, carbonic anhydrase 1 and 2, potentially influencing their activity . The resulting changes could impact various physiological processes, including fluid balance and respiration.

Propriétés

IUPAC Name |

3-sulfamoylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)(H2,4,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORVWJURYPIBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617302 |

Source

|

| Record name | 3-Sulfamoylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminosulfonyl)propanoic acid | |

CAS RN |

15441-10-8 |

Source

|

| Record name | 3-Sulfamoylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)